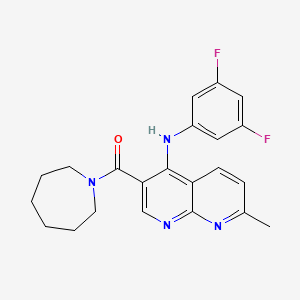

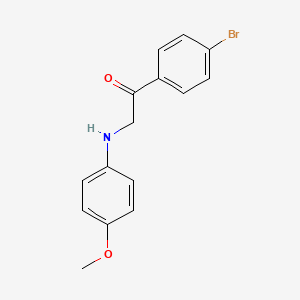

3-(azepan-1-ylcarbonyl)-N-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-ylcarbonyl)-N-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a chemical compound that has gained significant attention in the scientific community. This compound is a potent inhibitor of a specific enzyme, which is involved in the growth and proliferation of cancer cells.

Scientific Research Applications

Azepanium Ionic Liquids

Azepane has been utilized to synthesize a new family of room temperature ionic liquids. These transformations are significant for mitigating disposal issues associated with azepane, a byproduct of diamine production in the polyamide industry. The ionic liquids produced exhibit wide electrochemical windows, suggesting their potential as safer alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).

Enantioselective Amine α-Functionalization

Methods have been developed for the enantioselective functionalization of the α-methylene C–H bonds of amines, including azepanes. This process is crucial for drug discovery, as saturated aza-heterocycles like azepanes are common in bioactive compounds and therapeutic agents. The research demonstrates the potential of azepanes in synthesizing chiral molecules, highlighting their importance in asymmetric synthesis (Jain et al., 2016).

Fused Azepine-Tetrazoles Synthesis

A novel application of the TMSN3 modified Ugi 4-component reaction has been disclosed for the synthesis of fused azepine-tetrazole libraries. This efficient protocol indicates the versatility of azepane derivatives in generating biologically relevant small molecules for screening purposes, showcasing the potential of azepane-containing compounds in medicinal chemistry (Nixey et al., 2002).

Enantioselective Synthesis of Secondary Amines

Research on the enantioselective synthesis of secondary amines with switchable axial chirality, including azepine derivatives, points to the potential of such compounds in creating molecules with specific stereochemical configurations. This has implications for the synthesis of novel pharmaceuticals and materials with precise chirality (Pira et al., 2009).

Fluorescent Heterocycles Synthesis

A one-pot three-component process has been described for synthesizing fluorescent heterocycles, including azepines. These compounds, due to their fluorescence and pH sensitivity, may have applications in materials science, particularly in creating sensors and imaging agents (Schramm et al., 2006).

properties

IUPAC Name |

azepan-1-yl-[4-(3,5-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O/c1-14-6-7-18-20(27-17-11-15(23)10-16(24)12-17)19(13-25-21(18)26-14)22(29)28-8-4-2-3-5-9-28/h6-7,10-13H,2-5,8-9H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXJWPPBRXYJHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)F)F)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-N-(3,5-difluorophenyl)-7-methyl-1,8-naphthyridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2455380.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(5-methylthiazol-2-yl)urea](/img/structure/B2455381.png)

![3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2455382.png)

![N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2455389.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455390.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2455393.png)

![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2455395.png)

![3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2455396.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455397.png)